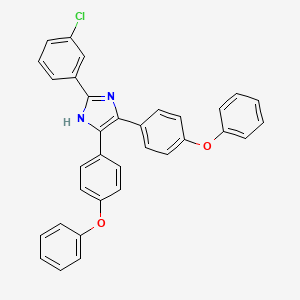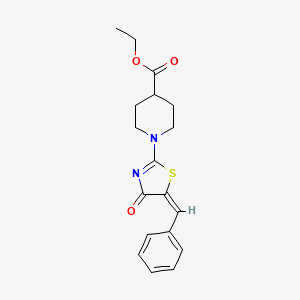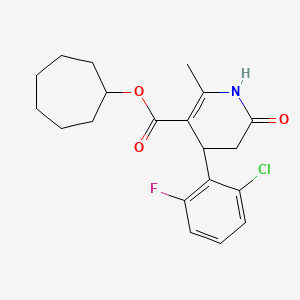
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
Descripción general
Descripción
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as CPI or CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPI-455 is a synthetic compound that belongs to the class of imidazole derivatives and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has shown promising results as a potential therapeutic agent for the treatment of breast cancer and prostate cancer. In neurodegenerative diseases, 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been shown to have antibacterial and antifungal properties and may be useful in the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. HDACs have been implicated in the development of cancer, and 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 may act by inhibiting their activity, leading to the suppression of cancer cell growth. 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a role in the regulation of cyclic nucleotide signaling. Inhibition of PDEs may lead to increased levels of cyclic nucleotides, which may have neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. In neurodegenerative diseases, 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to have neuroprotective effects and may protect against neuronal damage. 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is its potential as a therapeutic agent for various diseases. 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has shown promising results in various preclinical studies and may be useful in the development of new drugs. Another advantage of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is its low solubility in water, which may limit its use in certain experiments. 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455. One direction is the development of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy and safety of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 in animal models and clinical trials. Another direction is the investigation of the mechanism of action of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455. Further studies are needed to elucidate the exact targets of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 and how it exerts its effects. Additionally, further studies are needed to investigate the potential of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 in the treatment of infectious diseases and inflammatory diseases. Finally, the development of new analogs of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 with improved solubility and pharmacokinetic properties may be a promising direction for future research.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23ClN2O2/c34-26-9-7-8-25(22-26)33-35-31(23-14-18-29(19-15-23)37-27-10-3-1-4-11-27)32(36-33)24-16-20-30(21-17-24)38-28-12-5-2-6-13-28/h1-22H,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHSNURELFOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4852084.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4852092.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4852111.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4852112.png)

![isopropyl 2-{[2-cyano-3-(3-isobutoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852125.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4852135.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4852147.png)

![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4852161.png)
![N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852169.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4852174.png)